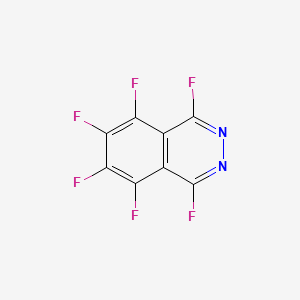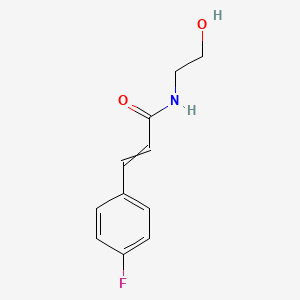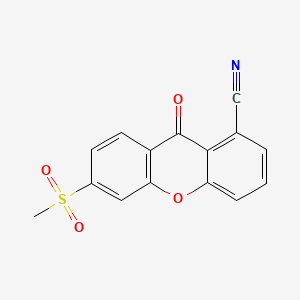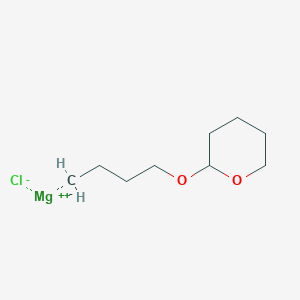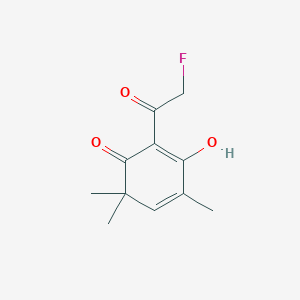
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a compound that features a pyrrole ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the use of bismuth nitrate pentahydrate as a catalyst, which facilitates the formation of the pyrrole ring . The reaction conditions often include ultrasonic exposure to enhance the yield and efficiency of the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
科学研究应用
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
- Bis((5-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)amine
Uniqueness
The presence of the fluorophenyl group in Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for pharmaceutical development.
属性
分子式 |
C22H19F2N3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C22H19F2N3/c23-19-7-3-1-5-17(19)21-9-15(13-26-21)11-25-12-16-10-22(27-14-16)18-6-2-4-8-20(18)24/h1-10,13-14,25-27H,11-12H2 |
InChI 键 |
LLGQGQYWXPJEST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)CNCC3=CNC(=C3)C4=CC=CC=C4F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


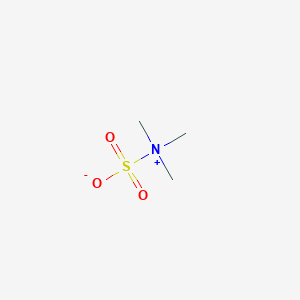
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

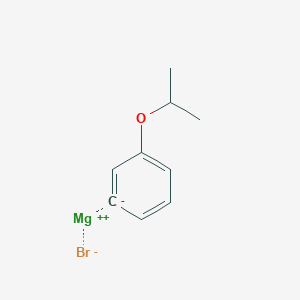
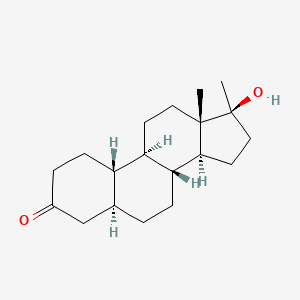
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
